Isonardosinone

Overview

Description

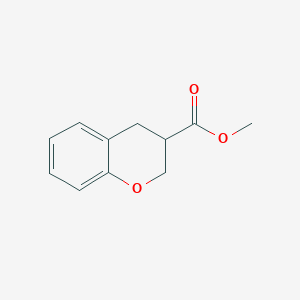

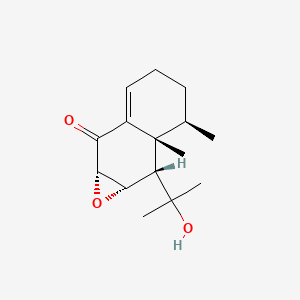

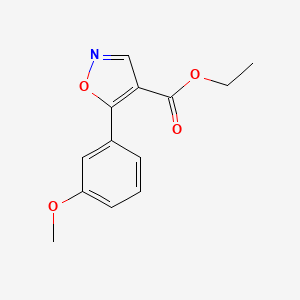

Isonardosinone is a type of nardosinone-type sesquiterpene . It is isolated from the hexane fraction of Nardostachys jatamansi (Valerianaceae) methanol extract . It has been found to have potent axon-promoting effects in vivo .

Synthesis Analysis

The structures of nardosinone-type sesquiterpenes, including isonardosinone, were mainly established by analyzing the data obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .Molecular Structure Analysis

The molecular formula of Isonardosinone is C15H20O4 . It is a nardosinane-type sesquiterpenoid that features a unique peroxide bridge between C–7 and C–11 .Chemical Reactions Analysis

Isonardosinone has been found to degrade more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . A plausible degradation pathway of isonardosinone was proposed using nardosinonediol as the initial intermediate and involved multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .Physical And Chemical Properties Analysis

Isonardosinone is an oil . It has a molecular weight of 264.3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

1. Chemical Structure and Isolation

Isonardosinone has been identified and isolated from various natural sources, particularly from Nardostachys chinensis, a plant known for its medicinal properties. The structural elucidation of isonardosinone, along with other compounds like kanshones D and E, has been accomplished through spectral analysis and chemical transformations (Bagchi, Oshima, & Hikino, 1988). Additionally, the conversion of nardosinone to isonardosinone through interaction with basic aluminum oxide or sodium carbonate has been studied, further clarifying its chemical constitution (Rücker, 1970).

2. Pharmacological Potential

Research has demonstrated the pharmacological potential of isonardosinone, especially in the context of anti-inflammatory and neuroprotective effects. For instance, isonardosinone, as part of nardosinone-type sesquiterpenes isolated from Nardostachys jatamansi, has been shown to attenuate neuroinflammation by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide-stimulated BV2 microglial cells. This inhibition is related to the downregulation of pathways like NF-κB and MAPK signaling pathways (Ko et al., 2018).

3. Neurotransmitter Activity

Isonardosinone and related compounds have been evaluated for their effects on serotonin transporter (SERT) activity. Specific sesquiterpenoids, including isonardosinone, have shown significant enhancement of SERT activity, indicating potential implications for neurotransmitter regulation and impact on mood disorders (Wang et al., 2019).

Safety And Hazards

properties

IUPAC Name |

(1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQFXYGDZUUPNX-XANOUDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isonardosinone | |

CAS RN |

27062-01-7 | |

| Record name | Isonardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027062017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)